1,2-Dihydro-Betamethasone
Overview
Description
1,2-Dihydro-Betamethasone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a well-known corticosteroid used in various medical applications. The compound is characterized by its chemical formula C22H31FO5 and a molecular weight of 394.48 g/mol . It is primarily used in the treatment of inflammatory and autoimmune conditions.
Preparation Methods
The synthesis of 1,2-Dihydro-Betamethasone involves several steps, starting from basic steroidal precursors. One common method includes the acetylation of a steroidal nucleus, followed by dehydrogenation and reduction reactions to introduce the necessary functional groups. The final steps often involve fluorination and esterification to achieve the desired compound . Industrial production methods typically employ high-performance liquid chromatography (HPLC) to ensure the purity and stability of the final product .
Chemical Reactions Analysis
1,2-Dihydro-Betamethasone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, often using reagents like potassium permanganate.
Reduction: Commonly achieved using hydrogenation techniques, this reaction reduces double bonds within the steroidal structure.
Substitution: Halogenation reactions, particularly fluorination, are crucial for enhancing the compound’s biological activity.
The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which are essential for the compound’s pharmacological efficacy.
Scientific Research Applications
1,2-Dihydro-Betamethasone has a wide range of applications in scientific research:
Mechanism of Action
1,2-Dihydro-Betamethasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding initiates a cascade of events that lead to the suppression of inflammatory mediators such as prostaglandins and leukotrienes . The compound also inhibits the activity of phospholipase A2, reducing the release of arachidonic acid and subsequent inflammatory responses .
Comparison with Similar Compounds
1,2-Dihydro-Betamethasone is often compared to other corticosteroids such as:
Betamethasone: The parent compound, differing only in the presence of a double bond in the steroidal nucleus.
Dexamethasone: Another potent glucocorticoid with similar anti-inflammatory properties but differing in its molecular structure and pharmacokinetics.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions.
The uniqueness of this compound lies in its enhanced stability and potency, making it a preferred choice for severe inflammatory conditions .
Properties
IUPAC Name |
(8R,9S,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h9,12,15-17,24,26,28H,4-8,10-11H2,1-3H3/t12-,15+,16-,17-,19-,20-,21+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZXYYHUGHQGHI-IMYIRDKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@H]3CCC4=CC(=O)CC[C@@]4([C@@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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